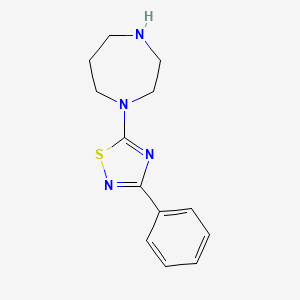

5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole

描述

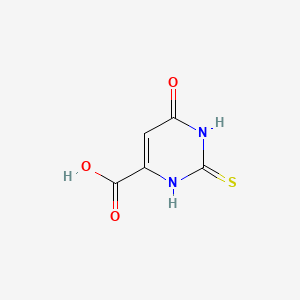

5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C13H16N4S and a molecular weight of 260.361. The IUPAC name for this compound is 1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane1.

Synthesis Analysis

The synthesis of related compounds, such as imidazole, has been reported to start from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product2. This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles2. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes3.

Molecular Structure Analysis

The molecular structure of 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole can be represented by the InChI code 1S/C13H16N4S/c1-2-5-11(6-3-1)12-15-13(18-16-12)17-9-4-7-14-8-10-17/h1-3,5-6,14H,4,7-10H21.

Chemical Reactions Analysis

While specific chemical reactions involving 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole have not been found, related compounds such as imidazole have been extensively studied. Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes2.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole include a molecular weight of 260.361. The compound is likely to be lipophilic and insoluble in water4.科学研究应用

-

- Application: Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

- Method: Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

- Results: This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

-

- Application: An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .

- Method: Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .

- Results: The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively .

-

1,2,4-Trisubstituted 1H-Imidazoles

- Application: A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields .

- Method: The synthesis was achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

- Results: The method resulted in the production of 1,2,4-trisubstituted 1H-imidazoles in very good yields .

-

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline hydrochloride

- Application: This compound is a chemical reagent used in various chemical reactions .

- Method: The specific methods of application or experimental procedures would depend on the specific reaction or experiment being conducted .

- Results: The results or outcomes obtained would also depend on the specific reaction or experiment being conducted .

-

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline hydrochloride

- Application: This compound is a chemical reagent used in various chemical reactions .

- Method: The specific methods of application or experimental procedures would depend on the specific reaction or experiment being conducted .

- Results: The results or outcomes obtained would also depend on the specific reaction or experiment being conducted .

-

Biocatalytic Access to 1,4-Diazepanes

- Application: An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .

- Method: Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .

- Results: The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively .

安全和危害

Specific safety and hazard information for 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole was not found in the search results. However, it is generally recommended to handle all chemical compounds with appropriate safety measures.

未来方向

The future directions for research on 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for their medicinal properties245, there may be potential for 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole in similar areas.

属性

IUPAC Name |

5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-2-5-11(6-3-1)12-15-13(18-16-12)17-9-4-7-14-8-10-17/h1-3,5-6,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENGAZSTLAONAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC(=NS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371888 | |

| Record name | 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

CAS RN |

306934-71-4 | |

| Record name | Hexahydro-1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。